molecular formula C10H9ClFN5O2 B5699778 (Z)-4-AMINO-N'-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

(Z)-4-AMINO-N'-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

Cat. No.: B5699778
M. Wt: 285.66 g/mol
InChI Key: OXUDHZBPXREHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a carboximidamide group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine derivatives and carboxylic acids.

    Introduction of the Carboximidamide Group: The carboximidamide group is introduced through a reaction with suitable amidine precursors. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Substitution on the Phenyl Ring: The introduction of chlorine and fluorine atoms on the phenyl ring is achieved through halogenation reactions. These reactions typically involve the use of halogenating agents such as chlorine gas or fluorine-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the oxadiazole ring and the carboximidamide group. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: The phenyl ring can undergo substitution reactions, where the chlorine and fluorine atoms can be replaced by other functional groups. This is typically achieved using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, (Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A tyrosine kinase inhibitor used in cancer therapy.

    Erlotinib: Another tyrosine kinase inhibitor with similar applications.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

    Dacomitinib: An experimental drug under development for cancer treatment.

Uniqueness

(Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is unique due to its specific chemical structure, which includes an oxadiazole ring and a carboximidamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-N'-[(2-chloro-4-fluorophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN5O2/c11-7-3-6(12)2-1-5(7)4-18-16-9(13)8-10(14)17-19-15-8/h1-3H,4H2,(H2,13,16)(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUDHZBPXREHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CON=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)CO/N=C(/C2=NON=C2N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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